molecular formula C12H6Cl2N4O3 B11650296 7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B11650296
M. Wt: 325.10 g/mol
InChI Key: CGRWADUNFCJJJP-UHFFFAOYSA-N
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Description

7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the benzoxadiazole family, which is characterized by a fused benzene and oxadiazole ring system. The presence of chloro and nitro substituents further enhances its reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Chlorination: The chlorination of the benzoxadiazole ring is performed using thionyl chloride or phosphorus pentachloride, introducing the chloro substituent at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chloro groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: Formation of 7-chloro-N-(2-chlorophenyl)-4-amino-2,1,3-benzoxadiazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can exhibit strong fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine depends on its specific application. In biological systems, its activity may involve:

    Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting their activity.

    Pathways: Modulation of cellular pathways, such as those involved in cell proliferation or apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-nitro-2,1,3-benzoxadiazole: Lacks the N-(2-chlorophenyl) substituent, which may affect its reactivity and applications.

    4-amino-7-chloro-2,1,3-benzoxadiazole:

Uniqueness

7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the combination of chloro, nitro, and N-(2-chlorophenyl) substituents, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H6Cl2N4O3

Molecular Weight

325.10 g/mol

IUPAC Name

7-chloro-N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C12H6Cl2N4O3/c13-6-3-1-2-4-8(6)15-9-5-7(14)10-11(17-21-16-10)12(9)18(19)20/h1-5,15H

InChI Key

CGRWADUNFCJJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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